Product packaging for 3-Fluoro-4-(methylamino)phenol(Cat. No.:)

3-Fluoro-4-(methylamino)phenol

Cat. No.: B14822869
M. Wt: 141.14 g/mol
InChI Key: MEQPGGQCIBGKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-(methylamino)phenol (Molecular Formula: C 7 H 8 FNO) is a fluorinated aromatic compound that serves as a versatile building block in organic and pharmaceutical research . The structural motif of a fluorinated phenol substituted with a methylamino group makes it a valuable intermediate for synthesizing more complex molecules, particularly in medicinal chemistry where fluorine introduction is a common strategy to modulate a compound's bioavailability, metabolic stability, and binding affinity . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in the exploration of novel pharmacologically active compounds, such as in the development of TRPV1 receptor antagonists for pain management research or as a precursor in the synthesis of other fine chemicals. Its applications extend to materials science, where it can be used to create fluorinated polymers and coatings with enhanced chemical resistance and thermal stability . Proper handling procedures should always be followed, and all experimental uses must conform to applicable local and national regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B14822869 3-Fluoro-4-(methylamino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-fluoro-4-(methylamino)phenol

InChI

InChI=1S/C7H8FNO/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,1H3

InChI Key

MEQPGGQCIBGKDS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)F

Origin of Product

United States

Modification of the Methylamino Group:

Varying the N-Alkyl Substituent: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) or with small, polar substituents could probe the steric and electronic requirements of the binding pocket.

Acylation of the Amino Group: Converting the methylamino group to various amides would explore the importance of the hydrogen bond donating ability and basicity of the nitrogen.

Replacement with other Functional Groups: Substituting the methylamino group with other functionalities like a hydroxyl, methoxy (B1213986), or a small heterocyclic ring would provide insights into the essentiality of the amino group for activity.

Modification of the Phenolic Hydroxyl Group:

Etherification: Converting the hydroxyl group to a methoxy (B1213986) or other ether linkages would determine the importance of the phenolic proton as a hydrogen bond donor.

Esterification: Formation of ester derivatives would also probe the role of the hydroxyl group and could act as prodrugs.

Further Substitution on the Aromatic Ring:

Computational Approaches to SAR Analysis

In the absence of extensive experimental data, computational methods can provide valuable predictions and insights into the SAR of 3-Fluoro-4-(methylamino)phenol derivatives. These in silico techniques can guide the design of new analogs and help to rationalize experimental findings.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. For instance, in the study of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors, molecular docking was used to predict the binding site in the SH2 domain and to rationalize the observed activities. nih.govresearchgate.net Such studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, and can help to explain why certain modifications enhance or diminish activity.

Quantum Mechanical Calculations: Quantum mechanical (QM) methods can be employed to calculate the electronic properties of the molecules, such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and pKa values. nih.gov These calculations can provide a deeper understanding of how the fluorine and methylamino groups influence the reactivity and interaction potential of the molecule. For example, QM calculations could precisely quantify the effect of the 3-fluoro substituent on the acidity of the phenolic proton.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By generating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a series of this compound derivatives, a QSAR model could be built to predict the activity of untested analogs.

The following table summarizes common computational approaches and their potential application to the SAR analysis of this compound.

Computational MethodApplication to SAR AnalysisExpected Insights
Molecular Docking Predict binding poses and energies of derivatives in a target's active site.Identify key binding interactions and rationalize activity differences.
Quantum Mechanics (QM) Calculate electronic properties (e.g., charge distribution, pKa).Understand the electronic influence of substituents on reactivity and interactions.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-protein complex over time.Assess the stability of binding poses and the role of conformational changes.
QSAR Develop predictive models based on a training set of synthesized compounds.Guide the design of new derivatives with potentially improved activity.

By integrating these computational tools with a systematic synthetic and biological evaluation strategy, a robust understanding of the structure-activity relationships for this compound derivatives can be achieved, paving the way for the development of novel compounds with optimized properties.

Advanced Spectroscopic and Structural Characterization in Academic Studies

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Fluoro-4-(methylamino)phenol, both ¹H and ¹³C NMR spectroscopy are essential.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, the amine proton, and the hydroxyl proton would be expected. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methylamino groups, and the electron-withdrawing effect of the fluorine atom. The splitting patterns of these aromatic signals, arising from spin-spin coupling with neighboring protons and the fluorine atom, are crucial for assigning their specific positions on the benzene (B151609) ring. The methyl group protons would likely appear as a singlet or a doublet if coupled to the amine proton, typically in the upfield region of the spectrum. The signals for the N-H and O-H protons can be broad and their chemical shifts are often concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with carbons bonded to oxygen and nitrogen appearing at lower field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity/Coupling
C1-OH-145-155 (d, JCF ≈ 10-15 Hz)-
C26.5-6.8110-120 (d, JCF ≈ 20-25 Hz)d
C3-F-150-160 (d, ¹JCF ≈ 240-250 Hz)-
C4-NHCH₃-135-145 (d, JCF ≈ 5-10 Hz)-
C56.8-7.1115-125 (d, JCF ≈ 3-5 Hz)d
C66.6-6.9105-115 (d, JCF ≈ 1-3 Hz)dd
-NHCH₃3.5-4.5 (broad s)--
-NHCH₃2.8-3.030-35s or d
-OH8.5-9.5 (broad s)--

Note: These are predicted values and actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For this compound (C₇H₈FNO), the expected monoisotopic mass can be precisely calculated. HRMS analysis would aim to detect the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with an m/z value that matches the calculated exact mass to within a few parts per million (ppm). This level of accuracy is crucial for unambiguous product confirmation.

Table 2: Calculated Exact Mass for this compound

Formula Ion Calculated Exact Mass (m/z)
C₇H₈FNO[M]⁺141.0584
C₇H₉FNO[M+H]⁺142.0662

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. Each functional group absorbs infrared radiation at a specific frequency range, allowing for the identification of the key structural components of this compound.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would likely appear in a similar region, around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹. The C-N and C-O stretching vibrations would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Phenol (B47542) O-HStretching3200-3600Broad, Medium-Strong
Amine N-HStretching3300-3500Medium
Aromatic C-HStretching3000-3100Medium
Aliphatic C-HStretching2850-2960Medium
Aromatic C=CStretching1450-1600Medium-Strong
C-FStretching1000-1400Strong
C-OStretching1200-1300Strong
C-NStretching1180-1360Medium

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is sensitive to the extent of conjugation and the presence of chromophores within the molecule.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands characteristic of a substituted benzene ring. Phenols and anilines typically show two main absorption bands, the E2-band (around 230-240 nm) and the B-band (around 270-290 nm), which arise from π → π* transitions. The presence of the electron-donating hydroxyl and methylamino groups, and the fluorine atom will influence the position and intensity of these absorption maxima (λ_max). A bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene is expected due to the extension of the conjugated system by the substituents.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm) Solvent
π → π* (E2-band)235 - 245Ethanol
π → π* (B-band)280 - 290Ethanol

Theoretical Spectroscopic Predictions and Experimental Validation

In modern chemical analysis, computational chemistry plays a vital role in complementing experimental data. Theoretical calculations, often using Density Functional Theory (DFT), can predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (FT-IR), and electronic transitions (UV-Vis).

By creating a computational model of this compound, it is possible to calculate its expected spectra. These theoretical predictions can then be compared with the experimental data obtained from NMR, FT-IR, and UV-Vis spectroscopy. A strong correlation between the predicted and experimental spectra provides a high level of confidence in the structural assignment. Furthermore, theoretical calculations can aid in the assignment of complex spectral features that may be difficult to interpret from experimental data alone. For instance, DFT calculations can help to assign specific vibrational modes to the observed peaks in the FT-IR spectrum and to predict the relative chemical shifts of the protons and carbons in the NMR spectra with reasonable accuracy. This integrated approach of experimental measurement and theoretical prediction offers a powerful strategy for the comprehensive characterization of new chemical entities like this compound.

In-Depth Computational Analysis of this compound Remains Elusive in Public Research Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not publicly available. As a result, a granular analysis as requested—encompassing Density Functional Theory (DFT) for electronic structure, molecular dynamics simulations for conformational analysis, quantum chemical calculations for reaction pathways, and computational bioactivity profiling—cannot be constructed at this time.

These studies on related compounds underscore the types of insights that computational chemistry could provide for this compound, should such research be undertaken. A typical computational investigation would likely involve the following:

Density Functional Theory (DFT) Studies:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule and its energetic properties.

Frontier Molecular Orbital Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties.

Prediction of Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to complement experimental data.

Molecular Dynamics (MD) Simulations:

These simulations would model the movement of the molecule over time to understand its conformational flexibility and how it interacts with solvent molecules or biological macromolecules.

Quantum Chemical Calculations for Reaction Pathway Analysis:

This would involve mapping the energy landscape of potential chemical reactions involving this compound to identify the most likely reaction mechanisms and transition states.

Computational Bioactivity and Docking:

Virtual screening and molecular docking studies could predict the binding affinity of this compound to various biological targets, such as enzymes or receptors, offering clues to its potential pharmacological activity.

However, without specific research dedicated to this compound, any data tables or detailed findings for these analyses would be purely hypothetical. The scientific community has not yet published the specific computational data required to populate the requested article structure.

Computational Chemistry and Molecular Modeling Studies

Computational Bioactivity Profiling and Ligand-Target Interactions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For 3-Fluoro-4-(methylamino)phenol, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to aminophenol derivatives. nih.govkg.ac.rs Such studies typically involve docking the ligand into the binding sites of various enzymes or receptors. For instance, aminophenol scaffolds are known to interact with a range of biological targets, including enzymes like tyrosinase and various protein kinases. nih.govnih.gov

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. In a hypothetical docking study of this compound against a protein kinase, key interactions would likely involve hydrogen bonding between the phenol's hydroxyl group and/or the methylamino group with amino acid residues in the kinase's hinge region. The fluorine atom could also participate in favorable interactions, such as halogen bonds or hydrophobic interactions, potentially enhancing binding affinity and selectivity. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

ParameterValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-8.5Asp123, Lys45, Phe121
Inhibition Constant (Ki) (µM)0.5-
Hydrogen Bonds2OH with Asp123, NH with Lys45
Hydrophobic Interactions3Phenyl ring with Phe121

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the searched literature.

Structure-Based Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.govnih.gov This approach is iterative, often beginning with a known inhibitor or a fragment identified through screening. The goal is to enhance potency and selectivity by making chemical modifications that improve interactions with the target.

In the context of this compound, SBDD could be employed to develop more potent and selective inhibitors of a specific enzyme, for example, a protein kinase implicated in a disease. nih.gov Starting with the predicted binding mode of this compound, medicinal chemists could propose modifications to its structure. For instance, adding a larger substituent to the phenyl ring might exploit an unoccupied hydrophobic pocket in the active site, thereby increasing binding affinity. The fluorine atom, with its unique electronic properties, could be strategically positioned to enhance interactions or improve metabolic stability. jmcs.org.mx

Computational tools are central to SBDD, enabling the rapid in silico evaluation of designed analogs before their chemical synthesis, thus saving time and resources. researchgate.net

Theoretical Studies of Tautomeric Equilibria and Stability

Tautomers are isomers of a chemical compound that readily interconvert, most commonly by the migration of a hydrogen atom. nih.gov The study of tautomeric equilibria is vital as different tautomers of a molecule can exhibit distinct chemical and biological properties. researchgate.net For this compound, several tautomeric forms can be envisioned, including the phenol-imine and keto-amine forms.

Theoretical methods, particularly density functional theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. orientjchem.org These calculations can predict the geometry and energy of each tautomer, allowing for the determination of the most stable form in the gas phase or in different solvents. rsc.org The relative energies of the tautomers provide insight into their equilibrium populations.

While specific theoretical studies on the tautomeric equilibria of this compound are not found in the reviewed literature, studies on similar phenolic and aminic compounds demonstrate the importance of such analyses. researchgate.netrsc.org The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. orientjchem.org

Table 2: Hypothetical Relative Energies of this compound Tautomers

Tautomeric FormRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
Phenol-Amine (Canonical)0.00.0
Keto-Imine+5.2+3.8
Zwitterionic+15.7+8.1

This table presents hypothetical data to illustrate the concept, as specific computational results for this compound were not found.

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. jhuapl.edu These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-pi-acceptor (D-π-A) architectures often exhibit significant NLO responses. nih.gov

The NLO properties of a molecule, such as its first hyperpolarizability (β), can be predicted using quantum chemical calculations. springernature.com DFT is a commonly employed method for this purpose. These calculations can help in the rational design of new organic NLO materials. nih.gov For this compound, the methylamino group can act as an electron donor and the phenol (B47542) ring as part of the π-system. The fluorine atom, being an electron-withdrawing group, can modulate the electronic properties and potentially enhance the NLO response. jmcs.org.mx

Although no specific NLO studies on this compound were identified, research on substituted phenols and other organic chromophores indicates that the strategic placement of donor and acceptor groups can lead to large hyperpolarizability values. springernature.comresearchgate.net A theoretical investigation would involve calculating the dipole moment, polarizability, and first hyperpolarizability of the molecule to assess its potential as an NLO material.

Table 3: Illustrative Calculated NLO Properties for this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5
Average Polarizability (α)85
First Hyperpolarizability (β)150

This table is for illustrative purposes. The values are hypothetical and intended to represent the types of data obtained from quantum chemical calculations of NLO properties. Specific data for this compound is not available in the searched literature.

Synthetic Utility and Applications As Key Intermediates in Advanced Organic Synthesis

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients

The unique substitution pattern of 3-Fluoro-4-(methylamino)phenol makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). The phenol (B47542) and methylamino groups provide reactive sites for forming ether and amide linkages, respectively, which are common structural motifs in drug molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.

Synthesis of Kinase Inhibitors and Related Therapeutic Agents

Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. The 3-fluoro-4-aminophenol scaffold is a key component in several potent kinase inhibitors.

One of the most prominent examples is in the synthesis of third-generation epidermal growth factor receptor (EGFR) inhibitors like Osimertinib (AZD9291) . researchgate.netsci-hub.se While the direct synthesis of Osimertinib often starts from 4-fluoro-2-methoxyaniline, the resulting 4-fluoro-2-methoxy-5-nitroaniline (B580436) intermediate is structurally very similar to derivatives of this compound. sci-hub.se The core structure of Osimertinib contains a substituted aminopyrimidine ring linked to an indole, with a side chain that includes a 3-fluoro-4-N-methylacetamidophenoxy group. The synthesis of analogues of Osimertinib and other EGFR inhibitors often involves the coupling of a substituted pyrimidine (B1678525) with a phenol-containing fragment, highlighting the potential of this compound as a key intermediate for such molecules. nih.govnih.gov For instance, the synthesis of N-oxide and fluorinated derivatives of Osimertinib demonstrates the continuous exploration of this chemical space. nih.gov

Furthermore, the 3-fluoro-4-aminophenol moiety is found in potent pan-RAF inhibitors . nih.govrsc.org For example, the compound LY3009120 incorporates a 2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenylurea structure. nih.gov The synthesis of such complex molecules often involves the preparation of a substituted aniline (B41778) or phenol which is then incorporated into the final structure. The presence of the fluoro and methylamino groups in this compound makes it a highly relevant precursor for the synthesis of the phenylurea portion of these pan-RAF inhibitors.

The versatility of this scaffold is also evident in the development of inhibitors for other kinases, such as IRAK4, where related fluorinated aminophenol derivatives can be envisioned as starting points for the synthesis of selective degraders. nih.gov

Table of Kinase Inhibitors and Related Therapeutic Agents
Therapeutic Agent ClassExample CompoundRelevance of this compound
EGFR InhibitorsOsimertinib (AZD9291)Structurally similar intermediates are used in its synthesis, highlighting the potential of this compound as a precursor for analogues. researchgate.netsci-hub.senih.gov
pan-RAF InhibitorsLY3009120The core structure contains a fluoro- and methyl-substituted aminophenyl group, for which this compound is a relevant starting material. nih.gov
IRAK4 DegradersLC-MI-3Fluorinated aminophenol derivatives are potential starting points for the synthesis of such molecules. nih.gov

Formation of Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. The development of non-steroidal AR antagonists often involves the synthesis of complex molecules designed to bind to the AR. While direct synthesis of prominent AR antagonists like Apalutamide and Darolutamide may not explicitly start from this compound, the structural motifs present in these and other selective androgen receptor modulators (SARMs) suggest its potential utility. nih.govgoogle.comgoogle.comgoogle.com

For instance, the synthesis of Apalutamide involves the coupling of different aromatic fragments. google.comgoogle.com The general strategies for creating SARMs often rely on building blocks that contain substituted anilines and phenols. nih.govgoogle.com The presence of the reactive phenol and methylamino groups, along with the fluorine atom for improved drug-like properties, makes this compound a candidate for the synthesis of novel AR antagonists.

Role in the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it an excellent partner in reactions to form complex heterocyclic systems, which are prevalent in many biologically active compounds.

Pyrido Ring Compounds

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. nih.govnih.gov The synthesis of these compounds often involves the condensation of a substituted aminopyridine with a suitable partner. google.com Alternatively, a pre-functionalized aniline or phenol can be reacted with a pyrimidine derivative to construct the final molecule.

The pan-RAF inhibitor LY3009120 , for example, contains a pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov The synthesis of such molecules would involve the coupling of a key fragment, such as a substituted phenyl isocyanate or amine, with the heterocyclic core. This compound, or a derivative thereof, could serve as this key fragment, providing the necessary fluoro- and amino-substituted phenyl moiety.

Quinoline and Quinazoline (B50416) Derivatives

Quinoline and quinazoline scaffolds are present in a vast number of pharmaceuticals, particularly in oncology. google.comnih.govscispace.com The synthesis of substituted quinolines and quinazolines often involves the reaction of an aniline derivative with a carbonyl compound or another suitable cyclization partner.

A patent for a kinase inhibitor, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide , clearly demonstrates the incorporation of a 3-fluoro-4-oxyaniline moiety. google.com This strongly suggests that this compound is an ideal precursor for the synthesis of the N-[3-fluoro-4-oxyphenyl] portion of this complex molecule through an ether linkage formation reaction.

Similarly, in the realm of quinazoline-based anticancer agents, fluorinated anilines are common starting materials. nih.govscispace.comnih.gov For example, the synthesis of 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10), an IGF-1R inhibitor, showcases the importance of fluorinated building blocks in creating potent and selective anticancer compounds. scispace.com

Table of Complex Heterocyclic Systems
Heterocyclic SystemExample ApplicationSynthetic Relevance of this compound
Pyrido Ring Compoundspan-RAF Inhibitors (e.g., LY3009120) nih.govgoogle.comCan serve as a key building block to introduce the fluoro- and amino-substituted phenyl group.
Quinoline DerivativesKinase Inhibitors google.comIdeal precursor for the 3-fluoro-4-oxyphenyl moiety via ether linkage.
Quinazoline DerivativesAnticancer Agents (e.g., LJJ-10) nih.govscispace.comA valuable starting material for introducing the fluorinated aniline component.

Development of Fluoro-Substituted Deuterated Compounds

The strategic replacement of hydrogen atoms with deuterium (B1214612), a heavy isotope of hydrogen, is a modern medicinal chemistry strategy to improve the metabolic profile of drugs. researchgate.netresearchgate.net This "deuterium switch" can lead to a longer half-life and reduced formation of toxic metabolites.

Given that this compound is a precursor to several kinase inhibitors, it is also a logical starting point for the synthesis of their deuterated analogs. For example, deuterated versions of EGFR or RAF inhibitors could be synthesized by using a deuterated form of this compound or by introducing deuterium at a later stage of the synthesis. The development of deuterated drugs like Deucravacitinib, a TYK2 inhibitor, showcases the success of this approach in creating safer and more effective medicines. researchgate.net The synthesis of deuterated sorafenib (B1663141) derivatives further illustrates the application of this strategy to kinase inhibitors. researchgate.net While specific examples starting directly from this compound are not prevalent in the literature, the established use of this scaffold in kinase inhibitors makes it a prime candidate for future development of deuterated therapeutics. biorxiv.org

The Role of this compound in Radiochemistry and PET Ligand Synthesis Remains Undocumented in Publicly Available Research

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the application of the chemical compound this compound in the fields of radiochemistry and Positron Emission Tomography (PET) ligand synthesis.

While the structural motif of a fluorinated aminophenol suggests potential as a precursor for radiolabeled molecules, there is currently no publicly accessible research that details its use as a key intermediate for creating PET tracers. The synthesis and application of PET ligands often involve complex chemical pathways, and the suitability of a particular starting material depends on a multitude of factors including its reactivity, the stability of its derivatives, and its compatibility with radiolabeling procedures, typically involving isotopes like Fluorine-18.

Research in PET radiochemistry is robust, with numerous studies focusing on the development of novel radiotracers for imaging a variety of biological targets. This research often highlights the utility of specific precursor molecules in the synthesis of these imaging agents. For instance, compounds such as 3-fluoro-4-aminopyridine have been investigated for their potential in developing PET ligands. However, similar documentation for this compound is not present in the available scientific literature.

Therefore, a detailed article on the synthetic utility and applications of this compound as a key intermediate in advanced organic synthesis for radiochemistry and PET ligand synthesis cannot be generated at this time due to the absence of foundational research on the topic. The scientific community has not, to date, published findings that would support such a review.

Structure Activity Relationship Sar Investigations of 3 Fluoro 4 Methylamino Phenol Derivatives

Impact of Fluorine Substitution on Molecular Recognition

The introduction of a fluorine atom into a phenolic scaffold, as seen in 3-Fluoro-4-(methylamino)phenol, can significantly modulate a molecule's physicochemical properties and its interactions with biological targets. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while introducing potent electronic effects.

The position of the fluorine atom on the aromatic ring is a critical determinant of its effect on bioactivity. In a study on aminergic G protein-coupled receptor (GPCR) ligands, the placement of fluorine at different positions on an aromatic ring led to substantial differences in binding affinity, with some positional changes causing up to a 1300-fold change in potency. nih.gov For instance, in one series of 5-HT2a ligands, moving a fluorine atom from the para to the meta position on a phenethylpiperazine linker resulted in a significant loss of binding affinity. nih.gov This highlights the sensitivity of receptor pockets to the electronic and steric changes brought about by fluorine substitution.

Research on fluorinated o-aminophenol derivatives developed as pH indicators has demonstrated that fluorine substitution can fine-tune the electronic properties of the aminophenol core. nih.gov The introduction of fluorine atoms altered the pKa values of the compounds, which is a direct consequence of the electron-withdrawing nature of fluorine influencing the protonation state of the amino and hydroxyl groups. nih.gov

The table below summarizes the potential effects of fluorine substitution on the molecular properties of an aromatic scaffold, which are relevant to the SAR of this compound.

Property Affected by Fluorine SubstitutionPotential Impact on Molecular Recognition
Increased Electronegativity Alters local electronic environment, potentially enhancing or disrupting electrostatic interactions with the receptor.
Modulation of pKa Influences the ionization state of the phenol (B47542) and amino groups at physiological pH, affecting hydrogen bonding capacity.
Metabolic Stability Can block sites of oxidative metabolism, increasing the half-life of the compound.
Lipophilicity Can increase lipophilicity, potentially improving membrane permeability and access to target sites.
Conformational Effects Can influence the preferred conformation of flexible side chains, although less impactful on the rigid aromatic ring itself.

Influence of the Methylamino Group on Molecular Interactions

The N-methylated amino group at the 4-position of the phenol ring is another key functional group that dictates the molecular interactions of this compound. This group can act as both a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity.

In a study focused on developing STAT3 signaling pathway inhibitors, a series of benzyloxyphenyl-methylaminophenol derivatives were synthesized and evaluated. nih.gov The preliminary SAR from this study indicated that the methylamino group was a crucial part of the scaffold for inhibitory activity. nih.gov Molecular docking studies from this research predicted that the methylamino group could form key interactions within the SH2 domain of STAT3. nih.gov

The presence of the methyl group on the nitrogen, as opposed to an unsubstituted amino group, has several implications for SAR:

Steric Effects: The methyl group adds steric bulk compared to a primary amine, which can either be beneficial or detrimental to binding, depending on the topology of the binding site. It can orient the rest of the molecule in a more favorable conformation for binding.

Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the basicity of the nitrogen atom compared to an unsubstituted amine. This can influence the strength of hydrogen bonds.

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.

Metabolism: N-methylation can prevent metabolic N-acetylation, which is a common metabolic pathway for p-aminophenols. industrialchemicals.gov.au

The following table outlines the potential contributions of the methylamino group to the molecular interactions of this compound derivatives.

Feature of the Methylamino GroupPotential Influence on Molecular Interactions
Hydrogen Bond Donor/Acceptor Can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein.
N-Methyl Group Provides steric bulk that can influence binding orientation and selectivity. Increases lipophilicity.
Basicity The basicity of the nitrogen can be modulated by substituents on the ring, affecting ionic interactions.

Systematic Derivatization for Structure-Activity Profiling

To build a comprehensive SAR profile for this compound, a systematic derivatization strategy would be essential. This involves synthetically modifying specific parts of the molecule and evaluating the impact of these changes on biological activity. Based on the core structure, several key positions can be targeted for modification.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Synthesis

The synthesis of 3-Fluoro-4-(methylamino)phenol and its derivatives presents a compelling challenge for chemists, spurring the development of innovative catalytic systems. Research into the synthesis of the related compound, 3-fluoro-4-aminophenol, offers valuable insights. Traditional methods for producing 3-fluoro-4-aminophenol have involved the reduction of o-fluoronitrobenzene using aluminum metal in sulfuric acid. prepchem.comgoogle.com Another approach involves the condensation of 3-fluorophenol (B1196323) with phenyldiazonium chloride, followed by reduction, though this method is noted for its lower yield. google.com

More contemporary and efficient synthetic routes are being explored. One such method starts with p-nitrophenol, which undergoes catalytic hydrogenation, followed by sulfonation, a fluorine substitution reaction at the 3-position, and finally desulfonation to yield 4-amino-3-fluorophenol. chemicalbook.com A particularly effective method involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol (B151681) using 10% palladium on activated carbon in a mixture of ethanol (B145695) and tetrahydrofuran, resulting in a high yield of 4-amino-3-fluorophenol. chemicalbook.com

The crucial step of introducing the methyl group to form this compound can be achieved through N-methylation of the precursor amine. Transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source is a promising and environmentally friendly approach. nih.gov Ruthenium complexes, in particular, have shown excellent performance in the N-methylation of anilines under weak base conditions. nih.gov Supported nickel nanoparticle catalysts have also proven effective for the selective mono-N-methylation of various amines with methanol. rsc.org Furthermore, rhodium-catalyzed amination of phenols offers a direct pathway to synthesize anilines from phenols and amines, a reaction that could be adapted for creating derivatives of this compound. nih.govorganic-chemistry.orgresearchgate.netscinapse.io

The development of orthogonal catalyst systems, utilizing both copper and palladium, allows for the selective N- or O-arylation of aminophenols, providing a versatile toolkit for creating a diverse range of derivatives. nih.govmit.edu For instance, a BrettPhos precatalyst, a palladium-based system, has been shown to be highly efficient for the N-arylation of 3-aminophenols. nih.gov These advancements in catalytic systems are crucial for the efficient and selective synthesis of this compound and its derivatives, opening doors for further research and application.

Advanced Computational Methodologies for Prediction

Computational chemistry is becoming an indispensable tool in predicting the properties and reactivity of novel molecules like this compound, thereby guiding experimental research. Density Functional Theory (DFT) is a prominent method used for these predictions. For instance, DFT calculations at the B3LYP theory level with a 6-31G* basis set have been employed to determine key parameters such as energy, ionization potential, and bond dissociation energies for aminophenol derivatives. researchgate.net These calculations help in understanding the stability and reactivity of such compounds. researchgate.net

Recent studies have focused on refining computational methods for greater accuracy. One such study proposes an accurate protocol for computing the pKa of phenolic compounds using DFT with the CAM-B3LYP functional and a 6-311G+dp basis set, incorporating a solvation model based on density (SMD). nih.gov This method is particularly valuable as it does not require empirical correction factors. nih.gov

Computational studies also extend to understanding the electronic properties of polymers derived from related compounds. For example, quantum chemical calculations using DFT have been used to investigate the electronic properties of poly(p-aminophenol). researchgate.net Furthermore, DFT and time-dependent DFT (TD-DFT) calculations are utilized to elucidate the geometric structures, frontier molecular orbitals (FMOs), and absorption spectra of aminophenol derivatives. nih.gov These computational insights are critical for designing molecules with specific electronic and photophysical properties. As research on this compound progresses, these advanced computational methodologies will play a pivotal role in predicting its behavior and guiding the synthesis of derivatives with desired characteristics.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve safety. For the synthesis of aminophenols, a key precursor to this compound, greener approaches are being actively investigated. One significant area of focus is the development of environmentally friendly methods for synthesizing fluorinated amines. acs.orgresearchgate.net This includes the use of safer fluorinating reagents and developing catalytic processes that minimize waste. acs.org

A greener alternative to traditional methods for synthesizing thiocarbamoyl fluorides, which can be precursors to fluorinated amines, involves replacing hazardous reagents like DAST with SF6-derived reagents. nih.gov The use of carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources in the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, respectively, represents another significant step towards greener synthetic routes. researchgate.net

Photoredox catalysis is also emerging as a powerful tool in green chemistry, enabling reactions to proceed under milder conditions. For example, the photoredox-catalyzed trifluoromethylation of arenes and heteroarenes can be achieved at room temperature. dovepress.com Furthermore, the development of electrochemical fluorination processes offers a more cost-effective and potentially greener alternative to traditional methods that use fluorine gas. dovepress.com As the synthesis of this compound is refined, the integration of these green chemistry principles will be essential for developing sustainable and efficient manufacturing processes.

Exploration of New Therapeutic Applications of Derivatives

While the therapeutic potential of this compound itself is yet to be extensively studied, research into the pharmacological activities of related fluorinated compounds and aminophenol derivatives suggests promising avenues for exploration. The introduction of fluorine into a molecule can significantly alter its biological properties, often enhancing its metabolic stability and potency. alfa-chemistry.commdpi.com

Derivatives of 4-aminophenol, the parent structure of the compound , have been synthesized and investigated for their pharmacodynamic activity, with some showing improved biological activity compared to the parent compound. research-nexus.net These derivatives are being explored for their potential in pain management and inflammation. research-nexus.net New para-aminophenol derivatives have demonstrated modulating effects on thermoregulatory and nociceptive reactions in experimental models. nih.gov

Fluorinated o-aminophenol derivatives have been specifically designed and synthesized for use as probes to measure intracellular pH, highlighting a potential diagnostic application. nih.govacs.org The structural modifications in these derivatives, such as the introduction of fluorine, were key to achieving the desired properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-(methylamino)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via amidation or nucleophilic substitution reactions. For example, coupling 3-fluoro-4-aminophenol with methylating agents like methyl iodide under basic conditions (e.g., NaHCO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C achieves moderate yields (~50–60%) . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Monitoring intermediates using HPLC with UV detection (λ = 254 nm) ensures minimal byproducts .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation and moisture. Stability studies indicate:

  • Short-term : Stable for 6 months at –20°C in amber vials under inert gas (N₂/Ar) .
  • Long-term : Degradation (≤5%) observed after 12 months at –80°C. Avoid exposure to acidic conditions, which trigger decomposition into toxic gases (e.g., SO₂) .
  • Analytical validation via LC-MS (electrospray ionization) confirms degradation products like quinone derivatives .

Advanced Research Questions

Q. What role does this compound play in synthesizing tyrosine kinase inhibitor intermediates, and how are structural analogs validated?

  • Methodological Answer : This compound serves as a precursor in APIs like osimertinib and enzalutamide. Key steps include:

  • Suzuki-Miyaura coupling : Attaching fluorophenyl groups to pyrimidine cores .
  • Pharmacophore validation : Computational docking (e.g., AutoDock Vina) assesses binding affinity to EGFR T790M mutants. Experimental validation via IC₅₀ assays (H1975 cell lines) confirms inhibitory activity .
  • Table : Key intermediates and applications :
Intermediate CAS No.ApplicationPurity (%)
1332524-01-2Osimertinib≥99
1289942-66-0Enzalutamide≥99

Q. How can electrochemical properties of this compound inform its redox behavior in biological systems?

  • Methodological Answer : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) reveals a one-electron oxidation peak at +0.65 V vs. Ag/AgCl, correlating with phenolic hydroxyl group oxidation . This redox activity may contribute to pro-oxidant effects in cellular assays (e.g., ROS generation in HepG2 cells). Compare with analogs:

  • 4-Methylphenol : Oxidation at +0.72 V .
  • 4-(Dimethylamino)phenol : Lower oxidation potential (+0.58 V) due to electron-donating groups .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Key impurities include methylated byproducts (e.g., N,N-dimethyl derivatives) and fluorinated isomers. Resolution strategies:

  • HPLC : Use C18 columns (e.g., Chromolith®) with gradient elution (acetonitrile/0.1% TFA) at 1.0 mL/min .
  • NMR : ¹⁹F NMR (470 MHz) distinguishes ortho/meta/para fluorinated isomers via chemical shift differences (δ = –115 to –125 ppm) .
  • XRD : Confirms crystalline structure (space group P2₁/c) and hydrogen bonding patterns .

Experimental Design & Data Contradiction Analysis

Q. How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents impact formulation studies?

  • Analysis : Discrepancies arise from pH-dependent solubility:

  • Aqueous : Soluble at pH >10 (deprotonated phenolic OH), but precipitates at neutral pH .
  • Organic : High solubility in DMSO (>50 mg/mL) but limited in ethanol (<10 mg/mL) .
    • Resolution : Use co-solvents (PEG-400) or nanoemulsion techniques for in vivo delivery .

Q. Why do toxicity profiles of this compound vary across in vitro and in vivo models?

  • Analysis : In vitro assays (e.g., Ames test) show low mutagenicity, but in vivo studies (rodents) report hepatotoxicity at >100 mg/kg. Contradictions stem from metabolic activation:

  • Phase I metabolism : CYP450-mediated N-demethylation generates reactive intermediates .
  • Mitigation : Co-administration of glutathione precursors (NAC) reduces toxicity in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.